4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole
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Overview
Description
2,5-Dihydro-4,5-dimethyl-2-(2-(methylthio)ethyl)thiazole is an organic sulfur-containing compound belonging to the thiazole family. It is characterized by its unique molecular structure, comprising two methyl groups and a methylthioethyl side chain attached to a thiazole ring. This compound holds interest due to its distinct chemical properties and its role in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-4,5-dimethyl-2-(2-(methylthio)ethyl)thiazole typically involves the cyclization of thioamides with α-haloketones under basic conditions. Common synthetic routes include:
Thioamide Route: This method involves reacting thioamide with an α-haloketone in the presence of a base like sodium ethoxide, leading to the formation of the thiazole ring.
Thionation: Alternatively, thiation of α-haloethers using reagents such as Lawesson's reagent can yield the desired compound.
Industrial Production Methods
On an industrial scale, production methods may involve continuous flow reactors for efficient cyclization and product isolation. Catalysis and optimized reaction conditions ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-4,5-dimethyl-2-(2-(methylthio)ethyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), resulting in sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the cleavage of the thiazole ring.
Substitution: Nucleophilic and electrophilic substitutions are feasible with common reagents like alkyl halides or acylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-CPBA.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products include sulfoxides and sulfones, while reduction may yield open-chain derivatives. Substitution reactions produce various substituted thiazoles.
Scientific Research Applications
2,5-Dihydro-4,5-dimethyl-2-(2-(methylthio)ethyl)thiazole finds applications across multiple scientific fields:
Chemistry: As a building block in organic synthesis, facilitating the development of complex molecules.
Biology: Investigated for its potential role as a bioactive compound in modulating biochemical pathways.
Medicine: Explored for its antimicrobial properties, possibly acting against bacterial and fungal strains.
Industry: Used in the flavor and fragrance industry due to its thiazole derivative nature, contributing to sensory attributes.
Mechanism of Action
The compound interacts primarily through its sulfur and nitrogen atoms, engaging in hydrogen bonding and π-π interactions with molecular targets. These interactions can modulate enzymatic activities and biochemical pathways, explaining its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, characterized by its simple thiazole ring without substituents.
4,5-Dimethylthiazole: Similar structure but lacks the methylthioethyl side chain.
2-Methylthiazole: Contains only a methyl group attached to the thiazole ring.
Highlighting Uniqueness
2,5-Dihydro-4,5-dimethyl-2-(2-(methylthio)ethyl)thiazole stands out due to its combination of a thiazole ring with both methyl and methylthioethyl substituents, imparting unique chemical and biological properties.
By addressing each section comprehensively, this article elucidates the significance, preparation, reactions, applications, and comparative analysis of this intriguing compound
Properties
CAS No. |
65894-81-7 |
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Molecular Formula |
C8H15NS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2-methylsulfanylethyl)-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H15NS2/c1-6-7(2)11-8(9-6)4-5-10-3/h7-8H,4-5H2,1-3H3 |
InChI Key |
BGEXFMULIDCXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC(S1)CCSC)C |
Origin of Product |
United States |
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